molecular formula C8H13BrN2O B11790383 3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole

3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole

Katalognummer: B11790383
Molekulargewicht: 233.11 g/mol
InChI-Schlüssel: WFEDXVVJGBKEBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a pyrrolidine ring, and a dihydroisoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole typically involves the reaction of a suitable brominated precursor with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which may have distinct properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. In chemical processes, it may act as a catalyst or reactant, facilitating specific reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine
  • 3-Bromo-5-(pyrrolidin-1-ylmethyl)benzene

Uniqueness

3-Bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydroisoxazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H13BrN2O

Molekulargewicht

233.11 g/mol

IUPAC-Name

3-bromo-5-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C8H13BrN2O/c9-8-5-7(12-10-8)6-11-3-1-2-4-11/h7H,1-6H2

InChI-Schlüssel

WFEDXVVJGBKEBC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2CC(=NO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.